2,5,8,11-Tetrathiadodecane
Description
2,5,8,11-Tetraoxadodecane, commonly known as Triglyme (CAS 112-49-2), is a triethylene glycol dimethyl ether with the molecular formula C₈H₁₈O₄ and a molecular weight of 178.23 g/mol . It belongs to the glyme family, characterized by repeating ethylene oxide units linked by ether bonds. Triglyme is a polar aprotic solvent with high thermal stability and low volatility, widely used in battery electrolytes, organic synthesis, and gas separation processes . Its IUPAC name is 1,2-bis(2-methoxyethoxy)ethane, and its structure features four oxygen atoms positioned at the 2,5,8,11 positions of a dodecane backbone .
Properties
IUPAC Name |
1-methylsulfanyl-2-[2-(2-methylsulfanylethylsulfanyl)ethylsulfanyl]ethane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18S4/c1-9-3-5-11-7-8-12-6-4-10-2/h3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZXEMXWCGYWDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCSCCSCCSC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11-Tetrathiadodecane typically involves the reaction of 1,4-dibromobutane with sodium sulfide in a suitable solvent. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by sulfur atoms, forming the desired tetrathiadodecane compound. The reaction conditions often include moderate temperatures and the use of polar aprotic solvents to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2,5,8,11-Tetrathiadodecane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced sulfur species.
Substitution: The compound can participate in substitution reactions where the sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions to achieve selective reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the nucleophilic attack.
Major Products Formed
Oxidation: Sulfoxides and sulfones are the major products formed during oxidation reactions.
Reduction: Thiols and other reduced sulfur species are the primary products of reduction reactions.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives of tetrathiadodecane.
Scientific Research Applications
2,5,8,11-Tetrathiadodecane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting sulfur-related pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of materials with unique properties.
Mechanism of Action
The mechanism of action of 2,5,8,11-Tetrathiadodecane involves its interaction with molecular targets through its sulfur atoms. These interactions can include coordination with metal ions, formation of disulfide bonds, and participation in redox reactions. The pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Thermodynamic and Physical Properties
Heat Capacity and Phase Changes
Triglyme’s heat capacity has been extensively studied, with experimental data showing a linear increase with temperature . For example:
Mixture Behavior
In mixtures with pentadecane (C₁₅H₃₂), Triglyme exhibits non-ideal volumetric behavior due to differences in polarity. Excess molar volumes indicate weak intermolecular interactions compared to mixtures with polar solvents like ethanol .
Biological Activity
2,5,8,11-Tetrathiadodecane (TTD) is a polythioether compound characterized by its unique structure comprising four sulfur atoms along its chain. Its biological activity is of significant interest due to its potential applications in various fields, including analytical chemistry and radiopharmaceuticals. This article explores the biological activity of TTD, focusing on its extraction properties, interaction with metal ions, and potential therapeutic applications.
TTD is an acyclic neutral ligand that belongs to the class of polythioethers. Its molecular formula is , and it features six sulfur donor atoms that enable it to form stable complexes with metal ions. The compound has been studied for its ability to extract silver from ores and tailings using solvent extraction techniques.
1. Metal Ion Extraction
TTD has demonstrated significant efficacy in extracting silver ions from aqueous solutions. Research indicates that TTD can selectively extract silver from solutions with a pH range of 1 to 6. The extraction efficiency is quantified by a distribution coefficient () ranging from 1.8 to 2.2, indicating a strong affinity for silver ions compared to other metals .
Table 1: Extraction Efficiency of TTD for Silver Ions
| pH Range | Log D Value | Extraction Efficiency (%) |
|---|---|---|
| 1-2 | 1.8 | High |
| 3-4 | 2.0 | Very High |
| 5-6 | 2.2 | Maximum |
This high selectivity for silver is attributed to the soft acid nature of silver ions, which interact favorably with the soft donor atoms (sulfur) present in TTD.
2. Interaction with Radiopharmaceuticals
TTD has also been explored in the context of radiopharmaceuticals, particularly in sentinel lymph node detection. Studies have shown that TTD can form complexes with rhodium(III) ions, which are used in imaging techniques . The complexation enhances the efficacy of radiopharmaceuticals by improving their stability and targeting capabilities.
Case Study: Sentinel Lymph Node Detection
In a study examining the use of TTD in radiopharmaceutical formulations, it was found that the incorporation of TTD significantly improved the biodistribution profiles of radiolabeled compounds in animal models. This suggests that TTD not only serves as a ligand but also enhances the biological activity of radiopharmaceuticals through better localization and reduced toxicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
